
Paraoxon
Overview
Description
Paraoxon (O,O-diethyl O-p-nitrophenyl phosphate) is a highly toxic organophosphate compound derived from the oxidation of parathion (O,O-diethyl O-p-nitrophenyl phosphorothioate) . It serves dual roles as a pesticide and a chemical warfare agent (CWA), historically used in agriculture and military applications . This compound inhibits acetylcholinesterase (AChE), an enzyme critical for nerve function, by phosphorylating its active site, leading to acetylcholine accumulation, overstimulation of cholinergic receptors, and neurotoxic effects such as convulsions, respiratory paralysis, and death . Its acute toxicity is reflected in an LD₅₀ of 2–30 mg/kg in rats .
Beyond its pesticidal use, this compound has been employed as an ophthalmological drug for glaucoma treatment . However, its environmental persistence and toxicity necessitate remediation strategies, such as degradation via zero-valent iron nanoparticles (ZVI NPs) or ZnO-based materials, which hydrolyze this compound into less toxic products like p-nitrophenol and O,O-diethyl phosphate .
Preparation Methods
Paraoxon is synthesized from parathion through an oxidation process that requires NADPH and oxygen . The industrial production of this compound involves the controlled oxidation of parathion using specific reagents and conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a critical degradation pathway for paraoxon in the environment .
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This compound is readily hydrolyzed into p-nitrophenol and diethyl phosphate .
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The rate of hydrolysis is affected by pH. For example, 50% hydrolysis of this compound requires 9.2 days in an aqueous solution at pH 10 and 25°C .
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Metal-organic frameworks (MOFs) can facilitate the catalytic degradation of this compound under basic conditions .
Reactions with Nucleophiles
This compound reacts with nucleophiles, leading to its breakdown via different pathways :
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S<sub>N</sub>2(P) Reaction : Nucleophilic attack occurs at the phosphorus center, resulting in P–OAr cleavage .
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S<sub>N</sub>2(C) Reaction : Nucleophilic attack at the aliphatic carbon leads to C–O cleavage . This pathway can result in the formation of toxic ethyl 4-nitrophenyl phosphate .
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S<sub>N</sub>Ar Reaction : Nucleophilic attack at the aromatic group results in Ar–O cleavage .
The distribution of products and the resulting toxicity depend significantly on the reaction conditions .
Degradation with Zero-Valent Iron Nanoparticles
Zero-valent iron nanoparticles (ZVI NPs) can effectively degrade this compound in aqueous solutions :
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The degradation efficiency depends on pH, with maximum removal at pH 4 .
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The degradation follows first-order kinetics, with the rate constants independent of the initial this compound concentration .
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P-nitrophenol is detected as a degradation product, suggesting the cleavage of the O-P bond and hydrolysis as possible reaction processes .
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A proposed mechanism involves the formation of hydroxyl radicals that initiate a nucleophilic attack on the phosphorus center, producing 4-nitrophenol as a major by-product .
Enzymatic Degradation
Enzymes such as phosphotriesterase (PTE) can degrade this compound .
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QM/MM calculations and MD simulations have been used to investigate the enzymatic degradation mechanisms of this compound by PTE .
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The active site of PTE contains zinc ions that play a crucial role in the hydrolysis of this compound .
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Water molecules in the active site also regulate the degradation process .
Oxidation
Parathion, a related compound, can be oxidized to form this compound . This oxidation can occur through:
Scientific Research Applications
Toxicological Studies
Paraoxon is primarily studied for its neurotoxic effects due to its ability to inhibit acetylcholinesterase, which results in the accumulation of acetylcholine at synapses. This mechanism underlies several toxicological investigations:
- Neurotoxic Mechanisms : Research indicates that this compound exposure can lead to excitotoxicity, characterized by increased glutamate release and oxidative stress, resulting in neuronal damage and neurodegeneration. This has been documented in studies examining the effects on brain microdialysis and dopamine release mechanisms in animal models .
- Blood-Brain Barrier Integrity : Studies have shown that this compound can compromise the integrity of the blood-brain barrier, particularly in younger rats, leading to increased permeability and potential neurotoxicity .
Pharmacological Research
This compound has also been investigated for its pharmacological properties, particularly regarding neuroprotective effects and interactions with other compounds:
- Neuroprotective Screening : In pharmacological studies, this compound has been used as a reference compound to evaluate the neuroprotective efficacy of new drugs in conditions such as ischemic stroke. Its role helps establish benchmarks for assessing the safety and efficacy of potential therapeutic agents .
- Interaction with Other Drugs : this compound has been studied for its interactions with other pharmacological agents like pyridostigmine, which can modulate its effects on cholinergic toxicity and blood-brain barrier permeability .
Environmental Applications
The detection of this compound residues in agricultural products is crucial for food safety:
- Analytical Techniques : Recent advancements have led to the development of sensitive detection methods for this compound in food matrices. For instance, fluorescence-based assays utilizing metal nanoclusters have demonstrated high sensitivity (as low as 0.22 ng/mL) for detecting this compound residues in fruits and vegetables . These methods are essential for monitoring pesticide levels and ensuring compliance with safety standards.
Case Study 1: Long-Term Exposure Effects
A study involving Schmidtea mediterranea planarians evaluated the long-term effects of sublethal concentrations of this compound-ethyl. The research indicated chronic behavioral changes and alterations in cholinesterase activity across generations exposed to these compounds, emphasizing the ecological impacts of organophosphates .
Case Study 2: Blood-Brain Barrier Studies
In a controlled experiment with young rats, treatment with this compound resulted in a significant increase in leaky capillaries within the blood-brain barrier. This study highlighted age-dependent responses to this compound exposure and provided insights into potential protective strategies using co-administration of other compounds like pyridostigmine .
Data Summary Table
Mechanism of Action
Paraoxon exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to overstimulation of the nervous system. This overstimulation can result in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Structural Analogues and Metabolism
Parathion and Methyl Parathion
- Parathion : The parent compound of Paraoxon, parathion contains a phosphorothioate (P=S) group instead of a phosphate (P=O) group. This structural difference renders parathion less acutely toxic but more stable in the environment. In vivo, parathion is metabolized into this compound via cytochrome P450-mediated oxidation, significantly enhancing its toxicity .
- Methyl Parathion : A methylated derivative, methyl parathion, exhibits similar metabolic activation to methyl this compound. However, its IC₅₀ for displacing [³H]oxotremorine-M binding in rat cortex is ~10-fold higher in aging rats compared to adults, suggesting age-dependent neurotoxic effects .
Chlorpyrifos and Malathion
- Chlorpyrifos: Unlike this compound, chlorpyrifos contains a trichloropyridinol leaving group. It is less potent in AChE inhibition (LD₅₀: 95–270 mg/kg in rats) but persists longer in the environment due to slower degradation .
- Malathion : This compound includes a dicarboxyethyl group, enabling rapid detoxification by carboxylesterases in mammals. Its lower toxicity (LD₅₀: 1,375 mg/kg in rats) contrasts sharply with this compound’s potency .
Toxicity Profiles
Diisopropyl fluorophosphate (DFP), another organophosphate, exhibits higher acute toxicity (LD₅₀: 1–2 mg/kg) and induces prolonged Ca²⁺ imbalance in astrocytes, unlike this compound’s transient effects .
Mechanisms of Action and Non-Cholinergic Effects
- AChE Inhibition : this compound’s inhibition constant (kᵢ) for housefly AChE (1.3 × 10⁴ – 7.4 × 10⁶ M⁻¹ min⁻¹) is comparable to synthetic phosphoramidates but exceeds chlorpyrifos and malathion .
- Thrombin Inhibition : this compound uniquely inhibits thrombin (Kᵢ = 9.6 μM), a key enzyme in blood coagulation, via covalent serine modification. This effect is absent in parathion and malathion .
- Ion Channel Blockade : this compound blocks glycine, GABAₐ, and NMDA receptors at high concentrations (30 μM–1 mM), contributing to central nervous system toxicity .
Environmental Degradation and Remediation
This compound degrades faster under acidic conditions (pH 4) with ZVI NPs, while parathion’s hydrolysis is slower due to its P=S group’s lower electrophilicity .
Enzyme Reactivation and Bioscavengers
- Oxime Reactivators : Obidoxime (Kᵢ = 0.05 μM) outperforms pralidoxime in restoring thrombin activity inhibited by this compound . For AChE reactivation, bisquaternary oximes like compound 31 show efficacy comparable to pralidoxime .
Biological Activity
Paraoxon, the active metabolite of the organophosphate insecticide parathion, is a potent acetylcholinesterase (AChE) inhibitor. Its biological activity has been extensively studied due to its neurotoxic effects and implications for human health and environmental safety. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various organisms, and potential therapeutic interventions.
This compound exerts its biological effects primarily through the inhibition of AChE, an enzyme crucial for the hydrolysis of acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This can cause a range of physiological responses, including:
- Neurotoxicity : Enhanced glutamate release and diminished GABA uptake contribute to excitotoxicity and neurodegeneration .
- Behavioral Changes : Exposure can lead to deficits in attention, learning, memory loss, and increased anxiety .
- Developmental Effects : Studies have shown that chronic exposure can induce transgenerational effects in model organisms like planarians, affecting behavior and morphology across generations .
Acute Neurotoxicity
In a study involving mice, acute exposure to this compound resulted in significant behavioral deficits. The administration of this compound (4 mg/kg) led to observable impairments in motor coordination and locomotor activity, indicating its acute neurotoxic potential .
Dosage (mg/kg) | Effects Observed | Survival Rate (%) |
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4 | Motor coordination impairment | 60 |
8 | Severe neurotoxicity; seizures observed | 30 |
12 | High mortality; significant behavioral deficits | 10 |
Long-Term Exposure
Long-term studies using Schmidtea mediterranea planarians revealed that sublethal concentrations (5 µM and 0.5 µM) of this compound caused chronic effects on cholinergic activity and survival rates across generations. Notably, planarians exposed to higher concentrations exhibited significant mortality and morphological abnormalities .
Case Studies
- Planarian Model : Research demonstrated that planarians exposed to this compound-ethyl showed inhibited cholinesterase activity across generations. Enzymatic decontamination using SsoPox significantly improved survival rates and reduced toxicity .
- Rat Model : In a controlled study with rats, pre-treatment with AChE inhibitors provided partial protection against this compound-induced mortality. The effectiveness varied based on the type of pretreatment administered .
Enzymatic Decontamination
Recent advancements in enzymatic decontamination have shown promise in mitigating this compound's toxic effects. The use of hyperthermostable enzymes like SsoPox has been effective in degrading this compound-ethyl and restoring cholinesterase activity in affected organisms .
Q & A
Basic Research Questions
Q. What are the standard methodologies for measuring paraoxon’s inhibitory effects on enzymes like acetylcholinesterase (AChE) or thrombin?
- Methodological Answer : Use in vitro enzymatic assays with fluorometric or spectrophotometric substrates (e.g., Ellman’s assay for AChE). For thrombin inhibition, adapt protocols involving dose-dependent exposure to this compound (0.5 nM–500 µM) followed by kinetic monitoring of substrate cleavage. Statistical analysis via single-way ANOVA and post hoc Bonferroni tests can validate dose-response relationships .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SOPs mandating PPE (gloves, lab coats, goggles), work in certified fume hoods, and decontamination with 10% NaOH. Training must include emergency procedures for spills or exposure, referencing SDS sheets for toxicity data (acute oral LD₅₀: 1.8 mg/kg in rats) .
Q. How can researchers assess this compound-induced cytotoxicity in neuronal cell lines like SH-SY5Y?
- Methodological Answer : Perform MTT assays for viability and proteomic analysis (e.g., subcellular fractionation, western blotting) to track protein expression changes (e.g., ATP synthase β-subunit, HSP90). Use 20 µM this compound for 24–72 h exposures to avoid confounding viability loss .
Q. What are the standard methods to study this compound’s environmental behavior in soil systems?
- Methodological Answer : Conduct batch adsorption-desorption experiments with ¹⁴C-labeled this compound. Monitor biodegradation via HPLC/MS for metabolites (e.g., p-nitrophenol) over 56 days. Use kinetic models incorporating sorption coefficients and microbial degradation rates .
Q. How can this compound be detected at trace levels in biological or environmental samples?
- Methodological Answer : Employ biosensors combining organophosphorus hydrolase (OPH) with quantum dots (QDs). Measure photoluminescence quenching proportional to this compound concentration (detection limit: ~10⁻⁸ M) and validate via Michaelis-Menten kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxic effects (e.g., proliferative vs. inhibitory outcomes)?
- Methodological Answer : Compare cell-type-specific responses (e.g., SH-SY5Y vs. HepG2) using transcriptomics and proteomics. Control for exposure duration (e.g., 24 h vs. 72 h) and this compound metabolites. Use gene array data to identify pathways like oxidative stress or apoptosis .
Q. What structural insights explain this compound’s irreversible inhibition of human acetylcholinesterase (hAChE)?
- Methodological Answer : Solve X-ray crystallography structures of this compound-inhibited hAChE. Analyze perturbations in the acyl loop and dimer interface, which narrow the active site gorge. Compare with nerve agent-inhibited structures to guide antidote design (e.g., HI6, 2-PAM) .
Q. How can computational tools optimize aptamer design for this compound detection or sequestration?
- Methodological Answer : Use in silico modeling (e.g., HyperChem, GROMACS) to predict aptamer-paraoxon binding via hydrogen bonds or π-π interactions. Validate affinity with surface plasmon resonance (SPR) and compare with AChE inhibition constants (Ki = 9.6 µM for thrombin) .
Q. What enzyme kinetics models explain this compound’s substrate specificity for phosphotriesterases?
- Methodological Answer : Perform Brønsted plot analyses correlating enzymatic activity (log V) with leaving group pKa. Use viscosity experiments and deuterium isotope effects to confirm rate-limiting P–O bond cleavage. Validate via inhibition patterns (random vs. ordered mechanisms) .
Q. How can kinetic modeling predict this compound’s degradation and metabolite persistence in soil?
Properties
IUPAC Name |
diethyl (4-nitrophenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSBXTXOHUIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO6P | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID6024046 | |
Record name | Paraoxon | |
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Molecular Weight |
275.19 g/mol | |
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Physical Description |
Reddish-yellow oily liquid with a faint fruity odor. (NTP, 1992), Reddish-yellow odorless liquid; [Hawley] Mild fruity odor; [CAMEO], Solid | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Boiling Point |
336 to 338 °F at 760 mmHg (NTP, 1992), 169-170 °C at 1.0 mm Hg | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Solubility |
Sparingly soluble (NTP, 1992), Freely soluble in ether and other organic solvents, In water, 3,640 mg/l at 20 °C., 3.64 mg/mL at 20 °C | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2683 at 25 °C/4 °C | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Vapor Pressure |
0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C. | |
Record name | Paraoxon | |
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Color/Form |
OILY LIQUID, REDDISH-YELLOW OIL | |
CAS No. |
311-45-5 | |
Record name | DIETHYL-P-NITROPHENYL PHOSPHATE | |
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Record name | PARAOXON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paraoxon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
Record name | Paraoxon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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